molecular formula C16H13BrN4OS2 B282796 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide

Cat. No. B282796
M. Wt: 421.3 g/mol
InChI Key: XTRWETAEIACXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide is not fully understood. However, studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the growth of cancer cells by disrupting the cell cycle. Additionally, it may work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
Studies have shown that 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide has a range of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models. Additionally, it has been found to reduce the expression of MMP-2 and MMP-9, which are enzymes involved in cancer cell invasion and metastasis. Furthermore, it has been found to increase the expression of Bax and caspase-3, which are proteins involved in apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide in lab experiments is its wide range of potential applications. It can be used in studies of cancer, inflammation, and infectious diseases. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide. One direction is to investigate its potential as a treatment for cancer. Further studies could be conducted to determine its efficacy in different types of cancer and to identify the optimal dosage and administration route. Another direction is to investigate its potential as an antimicrobial agent. Further studies could be conducted to determine its efficacy against different types of bacteria and fungi and to identify the mechanisms of action. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide involves a series of chemical reactions. The starting material is 4-bromoaniline, which undergoes a reaction with 5-amino-1,3,4-thiadiazole-2-thiol to form 4-(5-amino-1,3,4-thiadiazol-2-ylthio)aniline. This intermediate compound then undergoes a reaction with formaldehyde to form 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}aniline. Finally, this compound undergoes a reaction with benzoyl chloride to form the target compound, 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide.

Scientific Research Applications

The potential applications of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide in scientific research are vast. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antimicrobial properties, with studies showing that it is effective against a range of bacteria and fungi. Furthermore, it has been found to have anti-inflammatory properties, with studies showing that it reduces inflammation in animal models.

properties

Molecular Formula

C16H13BrN4OS2

Molecular Weight

421.3 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(4-bromophenyl)benzamide

InChI

InChI=1S/C16H13BrN4OS2/c17-12-5-7-13(8-6-12)19-14(22)11-3-1-10(2-4-11)9-23-16-21-20-15(18)24-16/h1-8H,9H2,(H2,18,20)(H,19,22)

InChI Key

XTRWETAEIACXAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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